molecular formula C12H5Cl2N3 B8710976 1,7-dichloro-5H-pyrido[4,3-b]indole-4-carbonitrile

1,7-dichloro-5H-pyrido[4,3-b]indole-4-carbonitrile

Cat. No.: B8710976
M. Wt: 262.09 g/mol
InChI Key: VHGGBJVGTYVBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dichloro-5H-pyrido[4,3-b]indole-4-carbonitrile is a useful research compound. Its molecular formula is C12H5Cl2N3 and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H5Cl2N3

Molecular Weight

262.09 g/mol

IUPAC Name

1,7-dichloro-5H-pyrido[4,3-b]indole-4-carbonitrile

InChI

InChI=1S/C12H5Cl2N3/c13-7-1-2-8-9(3-7)17-11-6(4-15)5-16-12(14)10(8)11/h1-3,5,17H

InChI Key

VHGGBJVGTYVBTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C2C(=NC=C3C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 7-chloro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile (24.95 g, 102 mmol) in dioxane (200 mL) was added POCl3 (79 g, 512 mmol) dropwise at 93° C. The reaction mixture was left to stir at 93° C. for 5 h, cooled to room temperature, and left to stir overnight. The reaction mixture was filtered, washed with MTBE, and dried to give the title compound as an HCl salt. 1H NMR (600 MHz, CD3SOCD3) δ 13.33 (s, 1H); 8.80 (s, 1H); 8.39 (d, 1H); 7.70 (d, 1H); 7.50 (dd, 1H). LRMS (APCI) calc'd for (C12H5Cl2N3) [M+H]+, 262.0. found 261.9.
Quantity
24.95 g
Type
reactant
Reaction Step One
Name
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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